N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide
Description
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-12-4-3-5-13(2)23(12)19(25)16-8-14(20)6-7-17(16)22-18(24)9-15-10-26-11-21-15/h6-8,10-13H,3-5,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVPAEWCQYJKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CC3=CSC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Thiazole Ring Synthesis: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis method.
Coupling Reactions: The final step involves coupling the piperidine and thiazole rings with the aromatic core, typically using reagents like coupling agents and catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide: shares structural similarities with other compounds containing piperidine and thiazole rings.
This compound: is unique due to its specific substitution pattern and the combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
